

Introduction: Unveiling a Key Building Block in Modern Drug Discovery

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Compound of Interest

Compound Name: 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride

Cat. No.: B1309548

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In the landscape of pharmaceutical research, the strategic design of molecular scaffolds is paramount to the development of novel therapeutics. Among these, the benzothiazole core has emerged as a "privileged scaffold," a framework that demonstrates a remarkable capacity for interacting with a diverse array of biological targets.[1][2] This guide focuses on a particularly reactive and versatile derivative: **2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride**. Identified by its CAS number 62425-99-4, this compound represents a critical starting point for the synthesis of potent enzyme inhibitors and other biologically active molecules.[3][4]

The true value of this molecule lies in the strategic placement of two key functional groups on the stable benzothiazole ring: the nucleophilic-friendly sulfonyl chloride and the 2-oxo group which influences the electronic properties of the ring system. The sulfonyl chloride moiety is a highly reactive electrophile, primed for reaction with amines and other nucleophiles to form stable sulfonamide linkages. This specific reactivity is the cornerstone of its utility, particularly in the design of inhibitors for zinc-containing metalloenzymes, such as carbonic anhydrases.[5]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will delve into the core physicochemical properties, synthesis, reactivity, and applications of **2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride**, providing field-proven insights and detailed protocols to empower its effective use in the laboratory.

PART 1: Core Chemical and Physical Identity

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in research. This section outlines the key identifiers and physical characteristics of **2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride**.

Structural and Physicochemical Data Summary

The data presented below is a consolidation of information from various chemical suppliers and databases, ensuring a high degree of accuracy.^{[3][4][6][7]}

Property	Value	Source(s)
CAS Number	62425-99-4	[3][4]
Molecular Formula	C ₇ H ₄ ClNO ₃ S ₂	[3][4][6]
Molecular Weight	249.69 g/mol	[6][7]
Physical Form	Solid	[6]
IUPAC Name	2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride	N/A
SMILES String	CIS(=O) (=O)c1ccc2NC(=O)Sc2c1	[6]
InChI Key	XTLMRZGHSSZIIR- UHFFFAOYSA-N	[6]
Storage Conditions	Inert atmosphere, 2-8°C	[3]

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PART 2: Synthesis and Reactivity Profile

Plausible Synthetic Pathway

While specific, peer-reviewed synthesis protocols for **2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride** are not readily available in the provided search results, a logical synthetic

route can be proposed based on established benzothiazole chemistry. A common method involves the cyclization of an appropriately substituted aniline.^{[8][9]} A key reaction for introducing the sulfonyl chloride group onto an aromatic ring is chlorosulfonation.

A likely precursor is 2-oxo-2,3-dihydro-1,3-benzothiazole (also known as 2-hydroxybenzothiazole). The synthesis would proceed via electrophilic aromatic substitution, where chlorosulfonic acid introduces the $-SO_2Cl$ group onto the electron-rich benzene portion of the molecule. The substitution is directed to the 6-position due to the directing effects of the fused ring system.

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Causality Behind Experimental Choices:

- **Starting Material:** 2-Oxo-2,3-dihydro-1,3-benzothiazole is an ideal precursor as it already contains the core heterocyclic structure.
- **Reagent:** Chlorosulfonic acid is a powerful and common reagent for directly installing a sulfonyl chloride group onto an aromatic ring. It acts as the source of the electrophile, SO_2Cl^+ .
- **Reaction Control:** The reaction temperature must be carefully controlled, as chlorosulfonation can be highly exothermic and may lead to side products or degradation if not managed properly.

Core Reactivity: The Sulfonamide Formation

The synthetic utility of **2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride** is dominated by the reactivity of the sulfonyl chloride group. This group is an excellent electrophile, readily undergoing nucleophilic substitution with primary or secondary amines to form highly stable sulfonamide bonds. This reaction is the linchpin for its use in medicinal chemistry, allowing for the covalent attachment of the benzothiazole scaffold to various other molecular fragments to explore structure-activity relationships (SAR).

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PART 3: Application in Drug Development - Targeting Carbonic Anhydrases

The benzothiazole-6-sulfonamide scaffold is a classic and highly effective pharmacophore for the inhibition of carbonic anhydrases (CAs).^[5] These zinc-containing metalloenzymes are crucial for various physiological processes, and their dysregulation is implicated in diseases like glaucoma, epilepsy, and particularly, cancer.^{[5][10]}

Mechanism of Action: A Self-Validating System

Tumor-associated isoforms like CA IX and CA XII are overexpressed in many hypoxic tumors. They help maintain the tumor's pH, facilitating its survival and proliferation. Inhibiting these enzymes is a validated strategy in oncology.

The sulfonamide derivatives synthesized from **2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride** act as potent inhibitors through a well-understood and self-validating mechanism:

- **Deprotonation:** The sulfonamide nitrogen (-SO₂NH-) has an acidic proton. In the physiological environment of the enzyme's active site, this proton is lost, leaving an anionic sulfonamide (-SO₂N⁻).
- **Zinc Binding:** The anionic sulfonamide nitrogen coordinates directly to the Zn²⁺ ion located at the core of the CA active site.
- **Enzyme Inhibition:** This binding event displaces a zinc-bound water molecule/hydroxide ion that is essential for the enzyme's catalytic activity (the interconversion of CO₂ and bicarbonate), thereby shutting down the enzyme.

The benzothiazole core itself forms additional stabilizing interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues lining the active site, enhancing both the potency and isoform selectivity of the inhibitor.^[5]

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PART 4: Experimental Protocol and Safety

Protocol: General Synthesis of a Benzothiazole-6-Sulfonamide Derivative

This protocol describes a representative procedure for reacting **2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride** with a generic primary amine.

Materials:

- **2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride** (1.0 eq)
- Primary amine (R-NH₂) (1.1 eq)
- Anhydrous pyridine or another suitable base (e.g., triethylamine) as solvent and HCl scavenger
- Round-bottom flask with magnetic stirrer
- Inert atmosphere setup (Nitrogen or Argon)

Procedure:

- **Setup:** Under an inert atmosphere, dissolve **2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride** in anhydrous pyridine in the round-bottom flask.
- **Cooling:** Cool the solution to 0°C using an ice bath. This is crucial to control the exothermic reaction and prevent side reactions.
- **Amine Addition:** Slowly add the primary amine (1.1 equivalents) to the stirred solution. The slight excess of amine ensures the complete consumption of the sulfonyl chloride.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

- **Workup:** Once the reaction is complete, pour the mixture into a beaker of ice water. This will precipitate the crude product and dissolve the pyridinium hydrochloride salt.
- **Isolation:** Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining pyridine.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure sulfonamide derivative.

Safety and Handling

As a reactive chemical, proper handling of **2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride** is mandatory. The following is a summary of its key hazards.^[3]^[11]^[12]

Hazard Type	GHS Classification and Statement	Precautionary Measures
Acute Toxicity	H302: Harmful if swallowed H312: Harmful in contact with skin H332: Harmful if inhaled	P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/clothing.
Corrosion/Irritation	H314: Causes severe skin burns and eye damage H319: Causes serious eye irritation	P260: Do not breathe dust. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor.

Storage and Handling Recommendations:

- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (2-8°C).^[3] The compound is sensitive to moisture, which will hydrolyze the

sulfonyl chloride group.

- Handling: All manipulations should be performed in a chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is required.[\[13\]](#)

Conclusion

2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride (CAS: 62425-99-4) is far more than a mere chemical intermediate; it is an enabling tool for modern medicinal chemistry. Its well-defined reactivity, centered on the sulfonyl chloride group, provides a reliable and efficient handle for constructing libraries of sulfonamide derivatives. The proven success of the resulting benzothiazole-6-sulfonamide scaffold, particularly in the high-impact field of carbonic anhydrase inhibition, underscores the compound's significance. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers are well-equipped to leverage this powerful building block in the rational design and discovery of next-generation therapeutics.

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